Spdp-peg6-CH2CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spdp-peg6-CH2CH2cooh: is a heterobifunctional polyethylene glycol linker. It contains a cleavable disulfide bond and a carboxylic acid group, making it highly versatile for various biochemical applications. The compound is often used in the field of bioconjugation, where it facilitates the linkage of different biomolecules, such as proteins and peptides, through amine-to-sulfhydryl conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spdp-peg6-CH2CH2cooh involves the conjugation of succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with polyethylene glycol (PEG) and a terminal carboxylic acid group. The reaction typically proceeds in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The reaction conditions often include a pH range of 7-8, facilitated by buffers such as sodium phosphate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually stored at low temperatures (-18°C) to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Spdp-peg6-CH2CH2cooh primarily undergoes substitution reactions, particularly amine-to-sulfhydryl conjugation. The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, making it useful for reversible conjugation .
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Buffers: Sodium phosphate buffer (pH 7-8), ethylenediaminetetraacetic acid (EDTA)
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Major Products: The major products formed from these reactions include conjugated biomolecules, such as protein-protein or protein-peptide conjugates, which are often used in various biochemical assays and therapeutic applications .
Scientific Research Applications
Chemistry: Spdp-peg6-CH2CH2cooh is used in the synthesis of complex bioconjugates, facilitating the study of protein-protein interactions and the development of novel biomaterials .
Biology: In biological research, this compound is employed for labeling and tracking proteins, enabling the study of cellular processes and protein dynamics .
Medicine: In the medical field, this compound is used in drug delivery systems, where it helps in the targeted delivery of therapeutic agents, improving their efficacy and reducing side effects .
Industry: Industrially, the compound is used in the production of diagnostic kits and biosensors, enhancing the sensitivity and specificity of these tools .
Mechanism of Action
The mechanism of action of Spdp-peg6-CH2CH2cooh involves the formation of stable amide bonds between the carboxylic acid group and primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, allowing for reversible conjugation. This makes it highly useful for applications requiring controlled release or reversible binding .
Comparison with Similar Compounds
Spdp-peg6-propionic acid: Similar in structure but with a propionic acid group instead of a carboxylic acid group.
Spdp-peg6-COOH: Another variant with a slightly different molecular structure.
Uniqueness: Spdp-peg6-CH2CH2cooh stands out due to its specific combination of a cleavable disulfide bond and a terminal carboxylic acid group, providing unique advantages in bioconjugation and reversible binding applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O10S2/c28-23(5-22-38-39-24-3-1-2-6-27-24)26-7-9-32-11-13-34-15-17-36-19-21-37-20-18-35-16-14-33-12-10-31-8-4-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPSHBQQWDFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.